4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride
4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride
CCT241533 is a selective inhibitor of checkpoint kinase 2 (Chk2; IC50 = 3 nM). In human cancer cell lines, CCT241533 blocks Chk2 activity and potentiates the cytotoxicity of the PARP inhibitors, rucaparib, AG-1447; and olaparib.
CCT 241533 dihydrochloride is a potent Chk2 inhibitor (IC50 = 3 nM). It shows >63-fold selectivity for Chk1 over Chk2 and a panel of 84 other kinases. CCT 241533 dihydrochloride inhibits Chk2 activation in response to etoposide-induced DNA damage in HT29 cells and blocks ionizing radiation-induced apoptosis of mouse thymocytes.
CCT 241533 dihydrochloride is a potent Chk2 inhibitor (IC50 = 3 nM). It shows >63-fold selectivity for Chk1 over Chk2 and a panel of 84 other kinases. CCT 241533 dihydrochloride inhibits Chk2 activation in response to etoposide-induced DNA damage in HT29 cells and blocks ionizing radiation-induced apoptosis of mouse thymocytes.
Brand Name:
Vulcanchem
CAS No.:
1431697-96-9
VCID:
VC0522963
InChI:
InChI=1S/C23H27FN4O4.ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);1H/t15-,17-;/m1./s1
SMILES:
CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl
Molecular Formula:
C23H28ClFN4O4
Molecular Weight:
478.9 g/mol
4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride
CAS No.: 1431697-96-9
Cat. No.: VC0522963
Molecular Formula: C23H28ClFN4O4
Molecular Weight: 478.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | CCT241533 is a selective inhibitor of checkpoint kinase 2 (Chk2; IC50 = 3 nM). In human cancer cell lines, CCT241533 blocks Chk2 activity and potentiates the cytotoxicity of the PARP inhibitors, rucaparib, AG-1447; and olaparib. CCT 241533 dihydrochloride is a potent Chk2 inhibitor (IC50 = 3 nM). It shows >63-fold selectivity for Chk1 over Chk2 and a panel of 84 other kinases. CCT 241533 dihydrochloride inhibits Chk2 activation in response to etoposide-induced DNA damage in HT29 cells and blocks ionizing radiation-induced apoptosis of mouse thymocytes. |
|---|---|
| CAS No. | 1431697-96-9 |
| Molecular Formula | C23H28ClFN4O4 |
| Molecular Weight | 478.9 g/mol |
| IUPAC Name | 4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride |
| Standard InChI | InChI=1S/C23H27FN4O4.ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);1H/t15-,17-;/m1./s1 |
| Standard InChI Key | LAKJUTZIXHTMPC-SSPJITILSA-N |
| Isomeric SMILES | CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl |
| SMILES | CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl |
| Canonical SMILES | CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl |
| Appearance | Solid powder |
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